An In-depth Technical Guide to the Molecular Structure of 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol
An In-depth Technical Guide to the Molecular Structure of 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Moieties in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][4][5] The versatility of the pyrazole ring, with its two adjacent nitrogen atoms, allows for diverse substitution patterns, enabling the fine-tuning of steric and electronic properties to optimize drug-receptor interactions. The title compound, 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol, incorporates this key heterocyclic motif, suggesting its potential as a valuable building block or active pharmacophore in the development of novel therapeutics.
Molecular Structure and Characterization
The molecular formula of 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol is C₉H₁₆N₂O, with a molecular weight of 168.24 g/mol .[6] Its structure consists of a 3,5-dimethylpyrazole ring N-alkylated with a butan-1-ol chain.
Synthesis of 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol
The synthesis of 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol can be approached through the N-alkylation of 3,5-dimethylpyrazole. A plausible and commonly employed synthetic strategy involves the reaction of 3,5-dimethylpyrazole with a suitable four-carbon electrophile bearing a protected or unprotected hydroxyl group. One such approach is the reaction with 4-bromobutan-1-ol.
The synthesis of the precursor, 3,5-dimethylpyrazole, is a well-established process. It is typically synthesized via the condensation reaction of acetylacetone (2,4-pentanedione) with hydrazine hydrate.[7][8] This reaction proceeds under mild conditions, often with an acid catalyst such as glacial acetic acid, and produces the pyrazole ring in high yield and purity.[7]
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
-
To a reaction vessel containing 1000 kg of water, add 370 kg of acetylacetone and a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate to the mixture, ensuring the reaction temperature does not exceed 50 °C.
-
After the addition is complete, maintain the reaction mixture at 50 °C for 3 hours.
-
Cool the mixture to 10 °C to induce crystallization.
-
Collect the solid product by centrifugation, wash with water, and dry under vacuum.
-
The purity of the resulting 3,5-dimethylpyrazole can be confirmed by HPLC analysis.[7]
Following the synthesis of 3,5-dimethylpyrazole, the N-alkylation to form the title compound can be achieved. A general procedure for the alkylation of pyrazoles involves the use of a base to deprotonate the pyrazole nitrogen, followed by reaction with an alkyl halide.[4]
Proposed Experimental Protocol: Synthesis of 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol
-
In a round-bottom flask, dissolve 3,5-dimethylpyrazole in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir at room temperature to facilitate the formation of the pyrazole anion.
-
Slowly add 4-bromobutan-1-ol to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol.
Caption: Synthetic workflow for 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol.
Spectroscopic Elucidation of the Molecular Structure
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
Pyrazole Ring Protons: A singlet for the C4-H of the pyrazole ring is anticipated, typically appearing in the region of 5.7-6.0 ppm.
-
Methyl Protons: Two singlets for the two methyl groups at positions 3 and 5 of the pyrazole ring are expected, likely in the range of 2.1-2.4 ppm.
-
Butanol Chain Protons:
-
A triplet for the methylene protons adjacent to the pyrazole nitrogen (N-CH₂).
-
A triplet for the methylene protons adjacent to the hydroxyl group (CH₂-OH).
-
Two multiplets for the two central methylene groups of the butane chain.
-
A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
-
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon skeleton.
-
Pyrazole Ring Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring.
-
Methyl Carbons: Two signals for the methyl carbons.
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Butanol Chain Carbons: Four distinct signals for the four carbons of the butanol chain. The carbon attached to the hydroxyl group will be the most downfield of the aliphatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the aliphatic C-H bonds.
-
C=N and C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region associated with the pyrazole ring.
-
C-O Stretch: A strong absorption in the 1050-1250 cm⁻¹ region corresponding to the C-O single bond of the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 168. Fragmentation patterns would likely involve the loss of the hydroxyl group, cleavage of the butanol chain, and fragmentation of the pyrazole ring.
Caption: Molecular structure of 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol.
Physicochemical Properties
Potential Applications in Drug Development
The incorporation of a 3,5-dimethylpyrazole moiety, a known pharmacophore, and a flexible butanol linker with a terminal hydroxyl group makes 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol an attractive molecule for further investigation in drug discovery. The hydroxyl group provides a handle for further functionalization, allowing for its incorporation into larger molecules or for modification to modulate its pharmacokinetic properties.
Given the broad spectrum of biological activities associated with pyrazole derivatives, this compound could serve as a starting point for the development of novel agents targeting a range of therapeutic areas, including but not limited to:
-
Anti-inflammatory agents: Many pyrazole-containing compounds exhibit anti-inflammatory properties.[1]
-
Anticancer agents: The pyrazole scaffold is found in several anticancer drugs and experimental agents.[5]
-
Antimicrobial agents: Pyrazole derivatives have shown promise as antibacterial and antifungal compounds.[1]
Further research is warranted to explore the specific biological activities of 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol and its derivatives.
Conclusion
This technical guide has provided a detailed overview of the molecular structure of 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol, including its synthesis, and a predictive analysis of its spectroscopic characterization. While specific experimental data for this particular molecule is limited in the public domain, the information presented, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers and drug development professionals. The structural features of this compound suggest its potential as a valuable building block in the design and synthesis of new chemical entities with therapeutic potential. Further experimental investigation into its synthesis, characterization, and biological activity is highly encouraged.
References
- CN102260208A - New preparation process of 4-pyridine butanol - Google P
- CN100506798C - Method for preparing 3.
- CN1482119A - Method for preparing 3.
-
ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED - ResearchGate. (URL: [Link])
-
(PDF) 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole. (URL: [Link])
-
3,5-Dimethylpyrazole - ResearchGate. (URL: [Link])
-
Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - MDPI. (URL: [Link])
-
(PDF) 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid - ResearchGate. (URL: [Link])
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (URL: [Link])
-
Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives - JOCPR. (URL: [Link])
-
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone - MDPI. (URL: [Link])
-
Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed. (URL: [Link])
-
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone - Sci-Hub. (URL: [Link])
-
(PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - ResearchGate. (URL: [Link])
-
(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone - MDPI. (URL: [Link])
-
1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone - ResearchGate. (URL: [Link])
-
3,5-Dimethylpyrazole - the NIST WebBook. (URL: [Link])
-
Cas 1015844-27-5,4-(3,5-DIMETHYL-PYRAZOL-1-YL ... - LookChem. (URL: [Link])
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. mdpi.com [mdpi.com]
- 5. 1015844-27-5|4-(3,5-Dimethyl-1H-pyrazol-1-yl)butan-1-ol|BLD Pharm [bldpharm.com]
- 6. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 7. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
